molecular formula C17H16O7 B1417395 Suptopin-2 CAS No. 331852-66-5

Suptopin-2

Cat. No.: B1417395
CAS No.: 331852-66-5
M. Wt: 332.3 g/mol
InChI Key: NCXJIWTVFHYSKF-SNAWJCMRSA-N
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Description

Suptopin-2
3-[1-hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enylidene]-6-methylpyran-2,4-dione is a member of methoxybenzenes and a member of phenols.

Mechanism of Action

Target of Action

Suptopin-2 is primarily targeted at Topoisomerase II , a crucial enzyme involved in DNA replication . This enzyme plays a significant role in disentangling intertwined sister chromatids after chromosome replication .

Mode of Action

This compound acts as a suppressor of Topoisomerase II inhibition . It reverses cell cycle arrest, effectively bypassing the checkpoint function . This interaction with its target leads to distinct effects on cell cycle progression and microtubule stability .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle progression . It influences the nucleocytoplasmic transport of cyclin B1, a key protein involved in the regulation of the cell cycle . This modulation can lead to changes in microtubule stability .

Pharmacokinetics

It is known that the compound is soluble in dmso , which could potentially influence its absorption and distribution within the body

Result of Action

The action of this compound results in the regulation of cell cycle progression and the stability of microtubules . It induces cell cycle arrest by regulating the nucleocytoplasmic transport of cyclin B1 . This can lead to changes in the structure and function of cells, potentially influencing cellular processes such as division and growth .

Action Environment

These can include factors such as age, genetic makeup, disease state, and interactions with other drugs . Understanding these factors can guide the choice of appropriate drug and dose for individual patients .

Biochemical Analysis

Biochemical Properties

Suptopin-2 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to affect cell cycle progression and the stability of microtubules. This compound induces cell cycle arrest by regulating the nucleocytoplasmic transport of cyclin B1 . Additionally, it has inherent fluorescence, which provides an advantage in identifying molecular targets .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest and stabilizing microtubules . This compound regulates the nucleocytoplasmic transport of cyclin B1, which is essential for cell cycle progression . Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its role in maintaining genomic stability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to topoisomerase II, inhibiting its activity and thereby preventing the decatenation of intertwined sister chromatids . This inhibition leads to cell cycle arrest and stabilization of microtubules . Additionally, this compound regulates the nucleocytoplasmic transport of cyclin B1, further contributing to its role in cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under specific conditions and has been shown to induce long-term effects on cellular function. Studies have demonstrated that this compound can maintain its activity over extended periods, making it a reliable tool for in vitro and in vivo research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively induces cell cycle arrest and stabilizes microtubules without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound undergoes phase I and phase II metabolic reactions, which include oxidation, reduction, hydrolysis, and conjugation with endogenous molecules . These metabolic processes affect the pharmacokinetics and pharmacodynamics of this compound, influencing its efficacy and safety .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target cells . The compound’s distribution is influenced by its physicochemical properties, which determine its ability to cross cellular membranes and reach its site of action .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its role in regulating cell cycle progression and maintaining genomic stability .

Properties

IUPAC Name

4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]-6-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O7/c1-9-6-12(19)15(17(21)24-9)11(18)5-4-10-7-13(22-2)16(20)14(8-10)23-3/h4-8,19-20H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXJIWTVFHYSKF-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=C(C(=C2)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716250
Record name (3Z)-3-[(2E)-1-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331852-66-5
Record name (3Z)-3-[(2E)-1-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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